molecular formula C7H13ClN2O3 B1449281 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride CAS No. 1824064-08-5

3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride

Cat. No. B1449281
M. Wt: 208.64 g/mol
InChI Key: UIHNTRHYQLXTGD-UHFFFAOYSA-N
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Description

3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1824064-08-5 . It has a molecular weight of 208.64 g/mol and its molecular formula is C7H13ClN2O3 . The compound is in solid form .


Synthesis Analysis

The synthesis of functionalized oxazolidines, such as 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride, often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .


Molecular Structure Analysis

The InChI code for 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride is 1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H .


Chemical Reactions Analysis

The synthesis of functionalized oxazolidines, such as 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride, often involves multicomponent reactions of 1,2-amino alcohols . For example, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines .


Physical And Chemical Properties Analysis

3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride is a solid compound . Its molecular weight is 208.64 g/mol and its molecular formula is C7H13ClN2O3 .

Scientific Research Applications

Synthesis and Structural Studies

  • A novel synthesis approach for 1,3-oxazolidine-2,4-diones, including the synthesis of compounds related to 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride, was reported, showcasing the versatility of these compounds in organic synthesis (Merino et al., 2010).
  • Structural analysis and synthesis of N-ethylnortropane-3-spiro-5′-oxazolidine-2′,4′-dione hydrochloride, a related compound, were conducted to understand its molecular and crystal structures (Gálvez et al., 1983).

Novel Synthesis Techniques

  • Tetraethylammonium hydrogen carbonate was used for the synthesis of various oxazolidine-2,4-diones, demonstrating the adaptability of these compounds in chemical synthesis (Cesa et al., 1999).
  • A metal-free oxidative cyclization method was developed for synthesizing oxazolidine-2,4-diones, emphasizing the importance of these compounds in eco-friendly chemical processes (Zhang et al., 2015).

Derivative Synthesis and Reactivity

  • Research on the preparation and properties of related oxazolidine-2,4-dione derivatives provided insights into their potential applications in diverse synthetic routes (Hook, 1947).
  • Studies on the hydrochlorination of oxazolidines and their derivatives, including reactivity and product formation, highlighted their utility in complex chemical reactions (Tikhomirov et al., 1992).

Medicinal Chemistry Applications

  • N-Acyl and N-sulfonyloxazolidine-2,4-diones were identified as pseudo-irreversible inhibitors of serine proteases, demonstrating the potential medicinal applications of these compounds (Santana et al., 2012).

properties

IUPAC Name

3-[2-(ethylamino)ethyl]-1,3-oxazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c1-2-8-3-4-9-6(10)5-12-7(9)11;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHNTRHYQLXTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C(=O)COC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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